

Application Notes: In Vivo Imaging of Bile Acid Distribution with Labeled Probes

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Compound of Interest

Compound Name: *Bile acid probe 1*

Cat. No.: *B12368932*

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Introduction

Bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism, in addition to their traditional role in fat absorption. The ability to visualize and quantify the dynamic distribution of bile acids in vivo is essential for understanding their complex physiological and pathological roles. This document provides detailed application notes and protocols for the use of labeled probes in the in vivo imaging of bile acid distribution, catering to researchers in physiology, pharmacology, and drug development. These techniques offer powerful tools for investigating hepatobiliary function, drug-induced liver injury (DILI), and the efficacy of therapeutic interventions targeting bile acid transport.

Probe Types and Applications

A variety of labeled bile acid probes have been developed for in vivo imaging, each with its own advantages and specific applications. The choice of probe depends on the imaging modality available and the specific biological question being addressed.

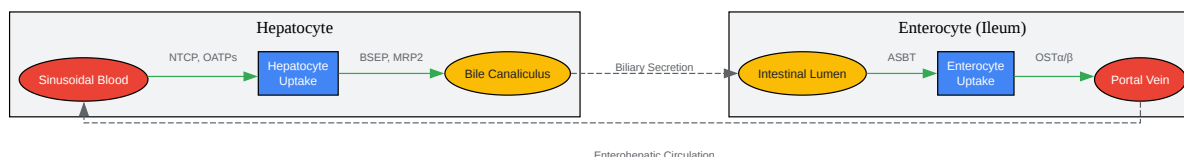
- **Fluorescent Probes:** These probes, often derivatives of cholic acid, chenodeoxycholic acid, or lithocholic acid conjugated to fluorophores like fluorescein, NBD (4-nitrobenzo-2-oxa-1,3-diazole), or near-infrared (NIR) dyes, are valuable for high-resolution imaging in cellular and animal models.^{[1][2]} NIR probes offer the advantage of deeper tissue penetration for in vivo imaging.^{[3][4][5]} Fluorescent probes are particularly useful for studying the function of

specific bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and organic anion-transporting polypeptides (OATPs).

- **Radiolabeled Probes (PET/SPECT):** Bile acids can be labeled with positron-emitting (e.g., ^{11}C , ^{18}F , ^{64}Cu) or single-photon-emitting (e.g., $^{99\text{m}}\text{Tc}$) radionuclides for quantitative whole-body imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These techniques provide high sensitivity for tracking the biodistribution and clearance of bile acids, making them suitable for assessing overall hepatobiliary function and identifying transport defects.
- **Magnetic Resonance Imaging (MRI) Probes:** Multi-fluorinated bile acids (MFBAs) serve as tracers for ^{19}F MRI, a non-invasive imaging modality that does not involve ionizing radiation. This technique allows for the simultaneous monitoring of bile acid distribution in the gut and metabolic tissues, offering great potential for both preclinical research and clinical translation.

Core Signaling Pathway: Hepatobiliary Transport of Bile Acids

The enterohepatic circulation of bile acids is a highly efficient process mediated by a series of transporters in the liver and intestine. Understanding this pathway is fundamental to interpreting in vivo imaging data.



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Caption: Enterohepatic circulation of bile acids.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using labeled bile acid probes.

Table 1: Performance of Radiolabeled Bile Acid Probes

| Probe | Radionuclide | Animal Model | Key Findings | Reference |
|--|--------------|--------------|--|-----------|
| 64Cu-N-NE3TA-Bile Acid Conjugates | 64Cu | - | Rapid and stable radiolabeling; high stability in human serum. | |
| 18F-lithocholic acid triazole derivative (LCATD) | 18F | Rat | Rapid liver uptake (tmax=75s) and exclusive biliary clearance. | |
| 3β-[18F]fluorocholic acid ([18F]FCA) | 18F | Mouse | Fast hepatic uptake (tmax=4.5 min) and efflux to gallbladder and intestines. | |
| [99mTc]-DTPA-CDCA & [99mTc]-DTPA-CA | 99mTc | - | Uptake by OATP1B1 and OATP1B3, secretion via MRP2. | |

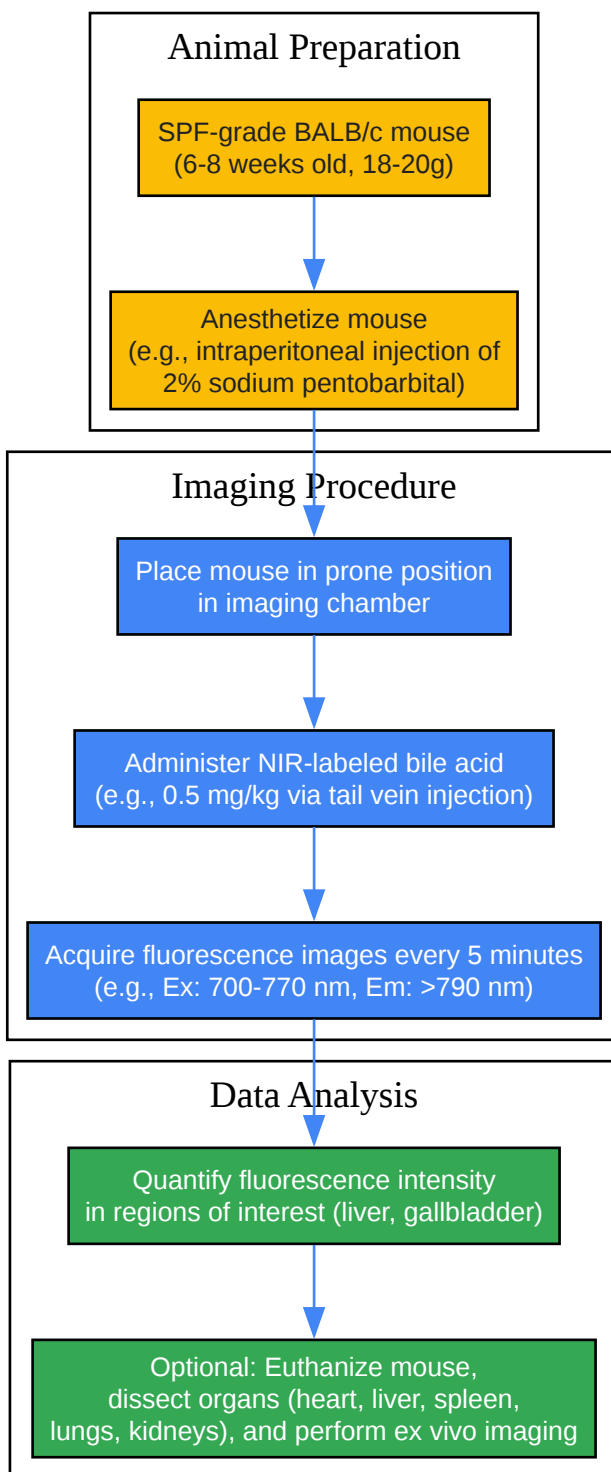
Table 2: Performance of Fluorescent and MRI Bile Acid Probes

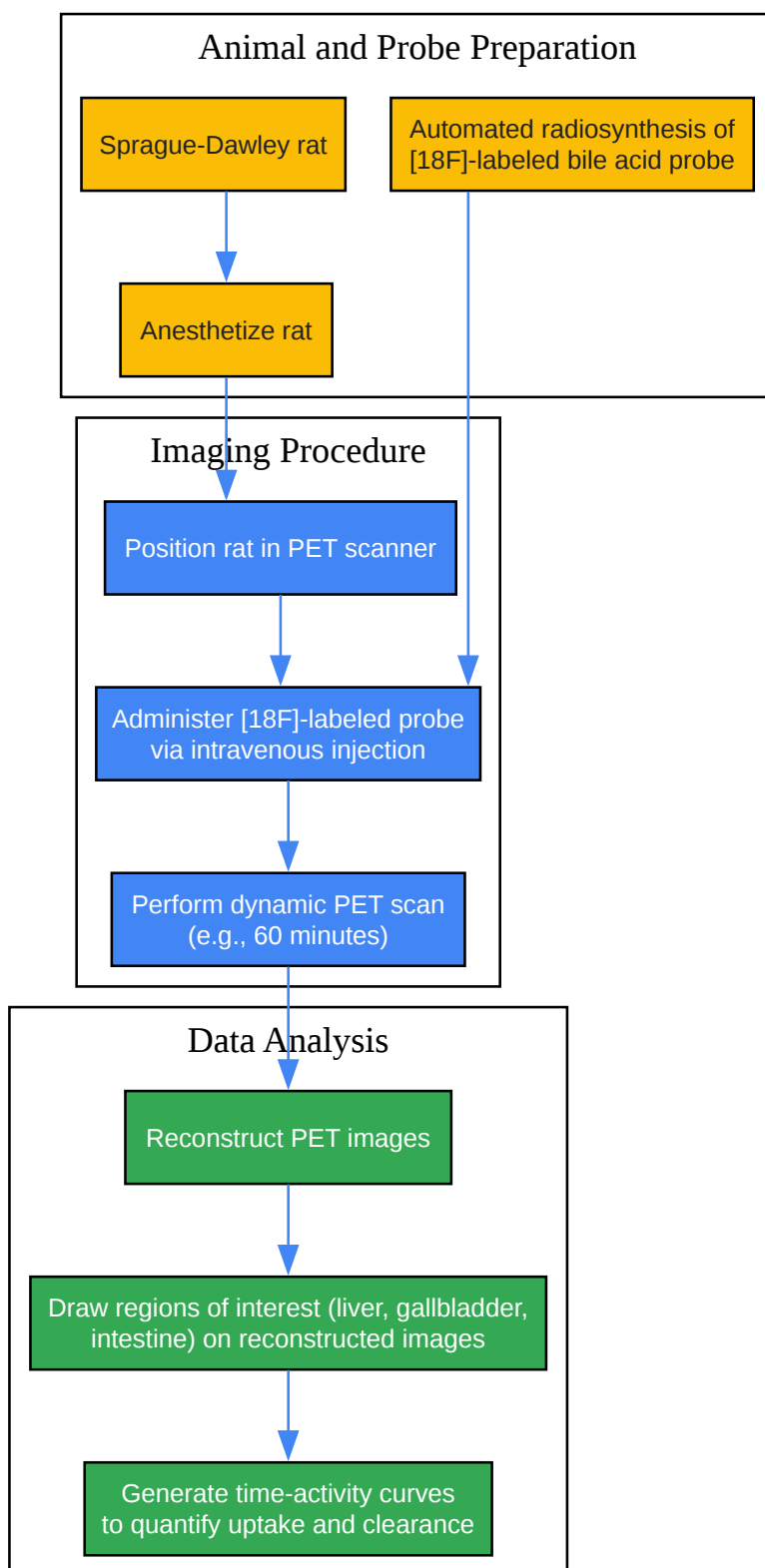
| Probe | Label | Animal Model | Key Findings | Reference |
|-------------------------------------|-------------------|-----------------------|---|-----------|
| Multi-fluorinated bile acids (MFBA) | ¹⁹ F | Mouse | Enables in vivo MRI; peak gallbladder concentration 4-7 hours post-gavage. | |
| NIRBAD-3 | Near-Infrared Dye | Rat | Rapid uptake by the liver and secretion into bile. | |
| HZL2 | NIR-II Dye | Mouse | Rapid excretion through the liver and gallbladder. | |
| tauro-nor-THCA-24-DBD | DBD | Rat, Human (in vitro) | Biliary excretion index of 26% (rat) and 32% (human) in cultured hepatocytes. | |

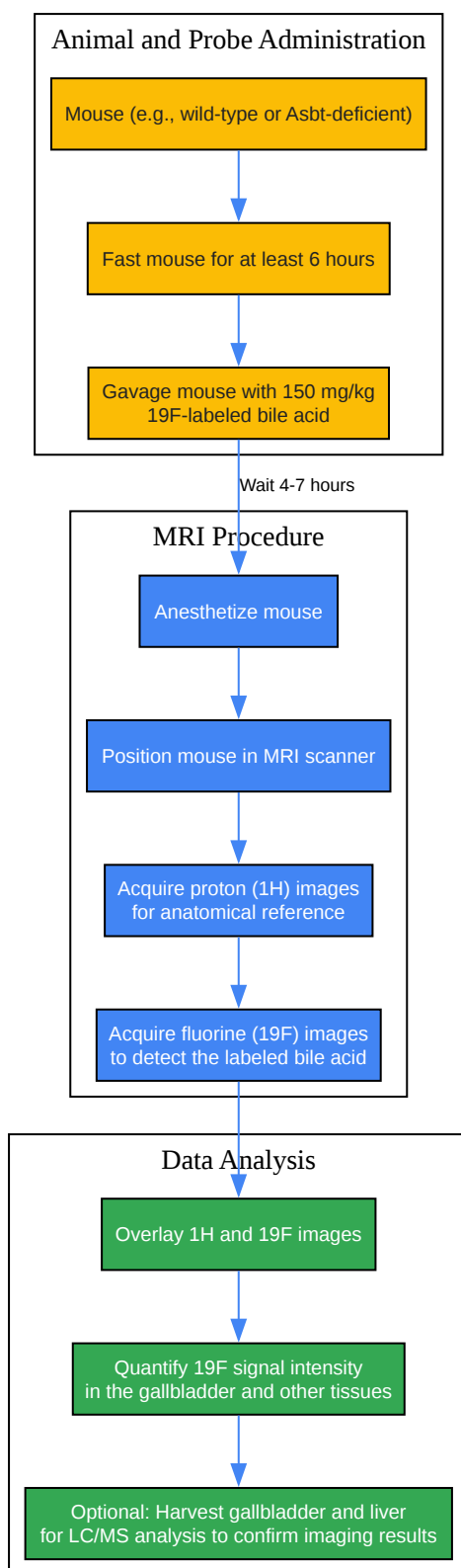
Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of Bile Acid Distribution in Mice

This protocol describes the use of a near-infrared labeled bile acid for real-time visualization of hepatobiliary function.







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